molecular formula C19H16N4O B5154487 1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

Cat. No. B5154487
M. Wt: 316.4 g/mol
InChI Key: HZTBFKKAFVOUDV-ZHACJKMWSA-N
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Description

The compound “1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole moiety, which is a heterocyclic aromatic compound, and a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of this compound involves the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions . This process results in the formation of the 1,2,4-oxadiazole ring, which is then linked to the benzimidazole moiety.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole moiety and a 1,2,4-oxadiazole moiety. The benzimidazole moiety is a six-membered benzene ring fused to a five-membered imidazole ring. The 1,2,4-oxadiazole moiety is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the benzimidazole and 1,2,4-oxadiazole moieties. These moieties can participate in a variety of chemical reactions due to their unique structural and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the benzimidazole and 1,2,4-oxadiazole moieties. For instance, oxadiazoles have been found to possess favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology, particularly in the development of anticancer drugs. A study has demonstrated that a Pd(II) complex derived from a similar benzimidazole ligand exhibited significant antiproliferative potency against various carcinoma cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Daltons lymphoma ascites (DLA) . The compound’s ability to promote apoptosis and its antiangiogenic effects make it a potential candidate for further research as an anticancer agent.

DNA Interaction Studies

The compound’s structural features allow it to interact with DNA, which is crucial for its anticancer properties. It has been observed to cause a hypochromic shift due to strong π–π stacking interactions with the base pairs of DNA . This interaction is significant for the development of drugs that target DNA replication in cancer cells.

Apoptotic Characteristics

Furthering its potential as an anticancer agent, the compound has been associated with inducing apoptosis in cancer cells. This is evidenced by DNA condensation and FACS analysis, which are indicative of the compound’s ability to trigger programmed cell death .

Synthesis of Complex Ligands

The compound serves as a precursor for the synthesis of complex ligands used in coordination chemistry. These ligands can be used to form metal complexes with therapeutic activities, as seen in the study where a Pd(II) complex exhibited tumor inhibitory activity .

Biological Activity Screening

The compound can be used for screening biological activities against different strains of bacteria, fungi, and mycobacteria. This is essential for the discovery of new antibiotics and antifungal agents, as well as for the development of treatments for tuberculosis .

Drug Design and Development

Due to its structural complexity and biological activity, the compound is a valuable asset in drug design and development. Its interaction with DNA and proteins, along with its potential anticancer properties, make it a suitable candidate for the development of new pharmacological agents .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, the design and synthesis of new chemical entities based on this compound could be a promising area of research .

properties

IUPAC Name

3-[2-(benzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-2-6-15(7-3-1)10-11-19-21-18(22-24-19)12-13-23-14-20-16-8-4-5-9-17(16)23/h1-11,14H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTBFKKAFVOUDV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole

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